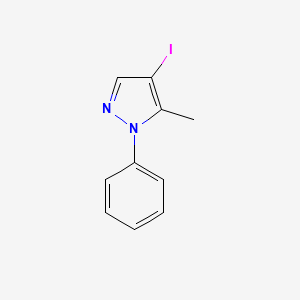

4-Iodo-5-methyl-1-phenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-5-methyl-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2/c1-8-10(11)7-12-13(8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKUAKSZBOSBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380082 | |

| Record name | 4-Iodo-5-methyl-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342405-19-0 | |

| Record name | 4-Iodo-5-methyl-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Iodo 5 Methyl 1 Phenyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural picture can be assembled.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For 4-Iodo-5-methyl-1-phenyl-1H-pyrazole, distinct signals are expected for the methyl group, the pyrazole (B372694) ring proton, and the protons of the N-phenyl substituent.

The key expected signals are:

Methyl Protons (C5-CH₃): A singlet appearing in the upfield region, typically around δ 2.2-2.5 ppm . This signal is a singlet because there are no adjacent protons to couple with. In similar structures like 3-methyl-1-phenyl-1H-pyrazole, this methyl signal is observed around δ 2.3 ppm. chemicalbook.com

Phenyl Group Protons (N-C₆H₅): The five protons on the N-phenyl ring will appear as a multiplet system in the aromatic region, typically between δ 7.2-7.8 ppm . These protons often present as complex multiplets due to ortho, meta, and para couplings. In many 1-phenyl-pyrazole derivatives, these signals are observed as overlapping multiplets in this range. mdpi.comrsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C5-CH ₃ | 2.2 - 2.5 | Singlet (s) |

| Phenyl-H (ortho, meta, para) | 7.2 - 7.8 | Multiplet (m) |

| C3-H | 7.5 - 7.8 | Singlet (s) |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment and hybridization. The spectrum for this compound would display ten distinct signals.

The expected chemical shifts are:

Methyl Carbon (C5-CH₃): This aliphatic carbon is expected at the most upfield position, around δ 10-15 ppm . rsc.org

Iodinated Carbon (C4): The carbon atom directly bonded to the iodine (C4) is expected to be significantly shielded due to the heavy atom effect. Its signal is predicted to appear far upfield for a substituted aromatic carbon, likely in the range of δ 75-85 ppm .

Pyrazole Ring Carbons (C3, C5): The two remaining pyrazole carbons are expected in the aromatic region. C5, being attached to the methyl group and adjacent to the iodine, might be found around δ 145-150 ppm . C3, bonded to a proton, would likely resonate around δ 135-140 ppm .

Phenyl Group Carbons (N-C₆H₅): The phenyl carbons will appear in the typical aromatic region of δ 120-140 ppm . The ipso-carbon (attached to N1 of the pyrazole) is expected around δ 139-140 ppm, with other signals corresponding to the ortho, meta, and para carbons. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C5-C H₃ | 10 - 15 |

| C 4-I | 75 - 85 |

| Phenyl C (ortho, meta, para) | 120 - 130 |

| C 3 | 135 - 140 |

| Phenyl C (ipso) | 139 - 140 |

| C 5 | 145 - 150 |

Advanced 2D NMR Techniques (COSY, HMBC, NOESY, DEPT) for Connectivity and Regiochemical Confirmation

To confirm the assignments from 1D NMR and establish definitive connectivity, a suite of 2D NMR experiments is essential.

DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would be used to differentiate carbon types. It would show a positive signal for the methyl (CH₃) carbon and the pyrazole and phenyl methine (CH) carbons, while quaternary carbons (C4, C5, and the ipso-phenyl carbon) would be absent.

COSY (Correlation Spectroscopy): This experiment would primarily show correlations among the protons of the phenyl ring, confirming their coupling network. No cross-peaks would be expected for the singlet methyl and pyrazole C3-H protons.

A three-bond correlation (³J) between the methyl protons (C5-CH₃) and the C4 and C5 carbons of the pyrazole ring.

A two-bond correlation (²J) between the pyrazole C3-H proton and the C4 and C5 carbons.

Correlations between the ortho-protons of the phenyl ring and the C3 carbon of the pyrazole ring, confirming the N-phenyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. A key NOESY correlation would be expected between the ortho-protons of the phenyl ring and the C5-methyl protons, confirming their spatial closeness around the N1-C(phenyl) bond. Another correlation might be observed between the ortho-protons of the phenyl ring and the C3-H proton.

Nitrogen-15 NMR (¹⁵N NMR) for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms within the pyrazole ring. For 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the N-1 and N-2 signals were observed at approximately -188 ppm and -120 ppm, respectively, relative to nitromethane. researchgate.net Based on this related structure, the nitrogen atoms in this compound are expected to have distinct chemical shifts.

N1 ("Pyrrole-like"): This nitrogen, bonded to the phenyl group, is expected to be more shielded and appear at a chemical shift of approximately δ -180 to -190 ppm .

N2 ("Pyridine-like"): This nitrogen, part of a C=N double bond, is expected to be more deshielded, with a signal around δ -110 to -125 ppm .

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

The key vibrational bands expected in the FTIR spectrum are:

C-H Stretching (Aromatic and Alkyl): Aromatic C-H stretching from the phenyl and pyrazole rings would appear just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹). Aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). rsc.org

C=C and C=N Stretching: A series of sharp to medium bands in the region of 1450-1610 cm⁻¹ would correspond to the C=C bond stretching within the phenyl and pyrazole rings, as well as the C=N stretching of the pyrazole ring. mdpi.comresearchgate.net

C-N Stretching: Vibrations associated with the C-N bonds are expected in the fingerprint region, typically around 1300-1380 cm⁻¹ .

C-I Stretching: The vibration for the carbon-iodine bond is expected at a low frequency, typically in the range of 500-600 cm⁻¹ , due to the high mass of the iodine atom.

Table 3: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C / C=N Stretch | 1450 - 1610 |

| C-N Stretch | 1300 - 1380 |

| C-I Stretch | 500 - 600 |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its structural composition. The analysis of this compound would be expected to reveal characteristic vibrational frequencies corresponding to its distinct functional groups and skeletal framework.

Key vibrational modes anticipated in the Raman spectrum arise from the pyrazole core, the phenyl substituent, and the methyl and iodo groups. The pyrazole ring itself has characteristic ring deformation and stretching vibrations. googleapis.com The phenyl ring would exhibit strong signals corresponding to C-C stretching and C-H bending modes. The methyl group typically shows symmetric and asymmetric stretching and deformation vibrations. googleapis.com The carbon-iodine (C-I) bond, due to the heavy iodine atom, is expected to produce a low-frequency stretching vibration. Theoretical calculations on related pyrazole structures assist in the precise assignment of these vibrational bands.

Table 1: Representative Raman Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3100-3000 | ν(C-H) | Aromatic C-H Stretching (Phenyl & Pyrazole) |

| ~2950-2850 | ν(C-H) | Methyl C-H Stretching |

| ~1600-1580 | ν(C=C) | Phenyl Ring Stretching |

| ~1550-1450 | ν(C=N), ν(C=C) | Pyrazole Ring Stretching |

| ~1450-1370 | δ(C-H) | Methyl Group Deformation |

| ~1000 | Phenyl Ring Breathing |

Note: This table is representative and based on characteristic vibrational frequencies for the functional groups present. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₀H₉IN₂), the exact mass can be calculated and compared to the experimental value. The monoisotopic mass of this compound is computed to be 283.98105 Da. HRMS analysis would be expected to confirm this value, thereby validating the molecular formula.

A primary fragmentation pathway for phenyl-substituted pyrazoles often involves the cleavage of the phenyl group or fragmentation of the pyrazole ring. For this compound, key fragmentation could include the loss of the iodine atom, the methyl group, or the entire phenyl ring, leading to characteristic daughter ions. Analysis of these fragments helps to piece together the molecular structure. googleapis.com

Table 2: Predicted HRMS Fragmentation Data for this compound

| m/z (Predicted) | Ion Formula | Description |

|---|---|---|

| 283.9811 | [C₁₀H₉IN₂]⁺ | Molecular Ion [M]⁺ |

| 268.9576 | [C₉H₆IN₂]⁺ | [M - CH₃]⁺ |

| 156.9885 | [C₁₀H₉N₂]⁺ | [M - I]⁺ |

| 127.0000 | [I]⁺ | Iodine Cation |

Ionization Techniques (APCI, ESI)

The choice of ionization technique is critical for successful mass spectrometric analysis. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common soft ionization methods suitable for pyrazole derivatives.

Electrospray Ionization (ESI): ESI is particularly effective for polar molecules and is known for producing intact molecular ions with minimal fragmentation, often as protonated molecules [M+H]⁺. This technique is highly compatible with liquid chromatography (LC-MS), making it ideal for analyzing complex mixtures and confirming the molecular weight of the target compound.

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar and thermally stable compounds. It involves a corona discharge that ionizes solvent molecules, which then transfer charge to the analyte. While still a soft ionization method, APCI can sometimes induce more in-source fragmentation than ESI, providing additional structural clues.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum is dictated by the conjugated system within the molecule. In this compound, the conjugated system is composed of the phenyl ring and the pyrazole ring.

The UV-Vis spectrum is expected to show strong absorptions corresponding to π→π* transitions within this aromatic system. The presence of substituents on the pyrazole ring—the electron-donating methyl group and the electron-withdrawing, heavy iodine atom—can influence the energy of these transitions, causing shifts in the absorption maxima (λmax). The phenyl group itself contributes significantly to the absorption profile. Studies on related phenyl-pyrazole compounds confirm that intramolecular charge transfer (ICT) can occur, influencing the electronic properties.

Table 3: Expected UV-Vis Absorption Data for this compound

| λmax (nm) (Expected) | Transition Type | Chromophore |

|---|---|---|

| ~250-280 | π→π* | Phenyl-Pyrazole Conjugated System |

Note: The λmax values are estimates based on the electronic properties of similar aromatic and heterocyclic systems. The solvent used for analysis can also influence the exact position of the absorption bands.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the connectivity of this compound and reveal detailed geometric parameters.

A single-crystal X-ray diffraction study would yield data on the crystal system, space group, and unit cell dimensions. Furthermore, it would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. This data allows for the visualization of the molecule's conformation, including the dihedral angle between the planes of the pyrazole and phenyl rings, which is a key structural feature in many N-phenylpyrazole derivatives. For instance, analysis of the related compound 4-iodo-1H-pyrazole revealed an orthorhombic crystal system with the space group Cmme.

Table 4: Illustrative Crystallographic Data Parameters

| Parameter | Description | Example Value (from 4-iodo-1H-pyrazole) |

|---|---|---|

| Crystal System | The crystal lattice system. | Orthorhombic |

| Space Group | The symmetry group of the crystal. | Cmme |

| a, b, c (Å) | Unit cell dimensions. | a = 6.9383, b = 5.5231, c = 13.077 |

| α, β, γ (°) | Unit cell angles. | α = 90, β = 90, γ = 90 |

| V (ų) | Volume of the unit cell. | 501.13 |

Note: The example values are for the related compound 4-iodo-1H-pyrazole and serve to illustrate the type of data obtained from an X-ray crystallography experiment.

Elemental Analysis for Empirical Formula Confirmation and Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. The results are used to confirm the empirical formula and, by extension, the molecular formula when combined with molecular weight data from mass spectrometry. It also serves as a crucial assessment of sample purity.

For this compound, with the molecular formula C₁₀H₉IN₂, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, iodine, and nitrogen. An experimental analysis of a pure sample should yield percentages that are in close agreement (typically within ±0.4%) with these theoretical values.

Table 5: Elemental Analysis Data for C₁₀H₉IN₂

| Element | Molecular Formula | Theoretical (%) | Experimental (%) |

|---|---|---|---|

| Carbon (C) | C₁₀H₉IN₂ | 42.28 | (To be determined) |

| Hydrogen (H) | C₁₀H₉IN₂ | 3.19 | (To be determined) |

| Iodine (I) | C₁₀H₉IN₂ | 44.67 | (To be determined) |

Reactivity and Reaction Mechanisms of 4 Iodo 5 Methyl 1 Phenyl 1h Pyrazole

Reactivity of the Iodine Atom at the C4 Position

The iodine atom at the C4 position of the pyrazole (B372694) core is the primary site of reactivity. Its ability to act as a good leaving group in various reaction types is well-documented for 4-iodopyrazole (B32481) systems. This reactivity is harnessed in nucleophilic substitution and, more extensively, in a range of transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions Involving the Iodine Atom

While classical SNAr reactions on electron-rich pyrazole rings can be challenging, the concept of nucleophilic substitution can be extended to include modern catalytic methods. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a powerful method for forming carbon-nitrogen bonds by substituting aryl halides. wikipedia.org This reaction has been applied to the C4 position of pyrazoles, effectively acting as a nucleophilic substitution of the iodide by an amine.

The success of the Buchwald-Hartwig reaction on 4-halopyrazoles can be influenced by several factors, including the choice of catalyst, ligand, and the nature of the amine. nih.gov Studies on 4-halo-1H-1-tritylpyrazoles have shown that amines lacking a β-hydrogen atom can undergo Pd(dba)₂-catalyzed C-N coupling smoothly when using tBuDavePhos as a ligand. nih.govresearchgate.net However, reactions with primary amines that contain a β-hydrogen atom may result in lower yields, potentially due to competing β-elimination processes in the palladium complex. nih.gov Furthermore, the presence of an unprotected N-H group on the pyrazole ring itself can complicate the reaction, potentially leading to polymerization or dehalogenation side reactions. researchgate.net For this reason, N-protected pyrazoles are often used. nih.gov

The first report of a Buchwald-Hartwig C4 coupling on pyrazoles with aromatic amines was published in 2011. nih.gov Subsequent work expanded this to include amidation reactions, demonstrating the utility of this method for creating C-N bonds at the pyrazole C4 position. nih.gov

Table 1: Buchwald-Hartwig Coupling of 4-Halo-1H-1-tritylpyrazoles with Piperidine nih.govresearchgate.net

| Halogen (X) | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|---|---|

| I | Pd(dba)₂ (10 mol%) | tBuDavePhos (20 mol%) | t-BuOK | Xylene | 160 | 10 min (MW) | 81 |

| Br | Pd(dba)₂ (10 mol%) | tBuDavePhos (20 mol%) | t-BuOK | Xylene | 160 | 10 min (MW) | 94 |

Palladium-Catalyzed Cross-Coupling Reactions

The iodine substituent makes 4-Iodo-5-methyl-1-phenyl-1H-pyrazole an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating C-C bonds and constructing complex molecular architectures. The general reactivity order for halides in these couplings is I > Br > Cl, making iodo-substituted heterocycles highly valuable. researchgate.net

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. libretexts.org It is widely used for the arylation of heterocyclic compounds. researchgate.net 4-Iodopyrazoles are effective substrates in Suzuki-Miyaura reactions, coupling with various arylboronic acids to yield 4-arylpyrazoles. nih.govresearchgate.net These reactions are typically catalyzed by a palladium(0) complex, often generated in situ, and require a base. libretexts.org

The reaction conditions can be adapted for a wide range of substrates, including unprotected nitrogen-rich heterocycles, although this can sometimes present challenges. nih.gov The use of specific palladium precatalysts and ligands, such as those involving XPhos, can facilitate the coupling of unprotected pyrazoles under relatively mild conditions. nih.gov

Table 2: Example of Suzuki-Miyaura Coupling with a 4-Iodopyrazole Derivative nih.gov

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Iodo-1H-pyrazole derivative | Phenylboronic acid | P1 (XPhos-based precatalyst) | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent |

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. researchgate.net 4-Iodopyrazoles are readily coupled with terminal alkynes under Sonogashira conditions to afford 4-alkynylpyrazoles. researchgate.netresearchgate.net

Studies have demonstrated the selective coupling of 1,3-disubstituted-4-iodopyrazoles with phenylacetylene (B144264) using catalysts like PdCl₂(PPh₃)₂ and CuI in a solvent such as DMF or THF with an amine base like Et₃N. researchgate.netresearchgate.net The reaction generally proceeds in good yields and provides a direct route to functionalized pyrazoles containing a C(sp)-C(sp²) bond.

Table 3: Sonogashira Coupling of 4-Iodopyrazoles with Phenylacetylene researchgate.netresearchgate.net

| Pyrazole Substrate | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 5-Chloro-4-iodo-3-methyl-1-phenyl-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | Good |

| Generic 4-Iodopyrazole | Terminal Alkyne | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | THF | 65 | Good |

Beyond the Suzuki and Sonogashira reactions, the iodine atom on the pyrazole ring facilitates other important palladium-catalyzed transformations.

Heck Reaction : This reaction couples the aryl iodide with an alkene to form a substituted alkene. organic-chemistry.org While specific examples for this compound are not detailed in the provided context, the high reactivity of aryl iodides makes them ideal substrates for Heck couplings. organic-chemistry.orgresearchgate.net The process typically involves a palladium catalyst, a base, and often a phosphine (B1218219) ligand. libretexts.org

Stille Coupling : The Stille reaction couples the organic halide with an organotin compound. wikipedia.orglibretexts.org It is known for its tolerance of a wide variety of functional groups. The versatility of the Stille reaction allows for the formation of C-C bonds where other methods might fail, although the toxicity of organotin reagents is a significant drawback. organic-chemistry.org 4-Iodopyrazoles are suitable electrophiles for this transformation.

Negishi Coupling : This involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. A protocol for the synthesis of tetra-substituted 5-trifluoromethylpyrazoles involves the halogenation of a 1-phenyl-5-trifluoromethylpyrazole at the 4-position, followed by a palladium-catalyzed Negishi coupling with (hetero)arylzinc chlorides. rsc.org The success of these challenging couplings often relies on the use of specialized ligands like XPhos. rsc.org

Copper-Catalyzed Reactions with 4-Iodo-Pyrazoles

Copper-catalyzed reactions, particularly Ullmann-type couplings, offer a complementary approach to palladium-based methods for forming new bonds at the C4 position of iodopyrazoles.

A direct C4-alkoxylation of 4-iodo-1H-pyrazoles with various alcohols has been achieved using a CuI-catalyzed coupling protocol. nih.gov Optimal conditions involved using CuI (20 mol%) with a ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) and a base like potassium t-butoxide, often under microwave irradiation to accelerate the reaction. nih.gov This method provides an efficient route to 4-alkoxypyrazoles, which are of interest for their biological activities. nih.gov Similarly, copper catalysis can be used for C-N bond formation. nih.gov For instance, the coupling of 4-iodopyrazole with allylamine (B125299) has been investigated using CuI as the catalyst. nih.gov

Table 4: CuI-Catalyzed Alkoxylation of a 4-Iodopyrazole nih.gov

| Iodopyrazole Substrate | Alcohol | Catalyst (mol%) | Ligand (mol%) | Base | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|---|---|

| 4-Iodo-1H-1-tritylpyrazole | Allyl alcohol | CuI (20) | 3,4,7,8-tetramethyl-1,10-phenanthroline (20) | t-BuOK | 130 | 1 h (MW) | Moderate to Good |

Halogen Bonding Interactions and Their Influence on Reactivity

The iodine atom at the C4 position of this compound is a key feature that enables specific non-covalent interactions known as halogen bonds. A halogen bond is a directional, electrostatically-driven interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a negative site, such as the lone pair of a Lewis base. rsc.org The strength of this interaction generally increases with the polarizability of the halogen, making iodine a particularly strong halogen bond donor (I > Br > Cl > F). semanticscholar.org

In iodinated pyrazoles, the iodine atom can form a variety of halogen bonds with different Lewis bases. mdpi.com Studies on related 5-iodo-1-arylpyrazoles have identified several types of these interactions in the solid state, including those with oxygen, nitrogen, and π-systems. mdpi.com The most common interactions involve the iodine atom and an available nitrogen atom on the pyrazole ring of an adjacent molecule or an oxygen atom from a substituent. mdpi.comresearchgate.net

These interactions can be categorized as follows:

C–I⋯N: The iodine atom interacts with the pyridine-like N2 atom of a neighboring pyrazole ring. mdpi.com

C–I⋯O: The iodine atom engages with an oxygen atom, often from a carbonyl or ester group on a nearby molecule. mdpi.comresearchgate.net

C–I⋯π: An interaction between the iodine atom and the π-electron system of an aromatic ring. mdpi.com

The presence and nature of these halogen bonds can significantly influence the reactivity of the molecule. By pre-organizing molecules in the solid state or in solution, halogen bonding can facilitate certain reaction pathways. nih.gov This directional interaction can bring reactive centers into close proximity, potentially lowering the activation energy for a given transformation. For instance, the formation of a C–I⋯N or C–I⋯O halogen bond could enhance the electrophilicity of the iodine atom or correctly orient a nucleophile for an attack, thereby controlling reaction outcomes and stereochemistry. beilstein-journals.org The specific substituents on the phenyl ring can also tune the strength of the σ-hole on the iodine, thereby modulating the strength of these interactions. researchgate.net

Table 1: Types of Halogen Bonding Interactions Observed in Iodopyrazole Systems

| Interaction Type | Halogen Bond Donor | Halogen Bond Acceptor | Significance |

|---|---|---|---|

| C–I⋯N | Iodine at C4/C5 | Pyrazole N2 lone pair | Influences crystal packing and molecular assembly. mdpi.com |

| C–I⋯O | Iodine at C4/C5 | Carbonyl, ester, or nitro oxygen | A common and strong interaction that directs supramolecular structure. mdpi.comresearchgate.net |

| C–I⋯π | Iodine at C4/C5 | Phenyl or other aromatic ring | Stabilizes dimeric or polymeric structures through interaction with π-systems. mdpi.com |

Transformations Involving the Pyrazole Ring and Substituents

Oxidative and Reductive Pathways of Pyrazole Derivatives

The pyrazole ring is generally characterized by its stability and resistance to both oxidation and reduction. pharmaguideline.comyoutube.com Under typical catalytic or chemical reducing conditions, the unsubstituted pyrazole ring remains intact. pharmaguideline.com Similarly, the ring itself is resistant to many oxidizing agents. pharmaguideline.comyoutube.com

However, substituents on the pyrazole ring are more susceptible to transformation. A significant oxidative pathway for compounds like this compound involves the methyl group at the C5 position. Alkyl groups attached to the pyrazole ring can be oxidized to their corresponding carboxylic acids. youtube.comslideshare.net

While the core ring is robust, certain oxidative functionalizations are possible. For example, a metal-free approach using a hypervalent iodine oxidant (PhICl₂) and a thiocyanate (B1210189) source can achieve oxidative thiocyanation at the C4 position of N-aryl-substituted pyrazoles. beilstein-journals.org This reaction proceeds via an electrophilic mechanism where a reactive thio/selenocyanogen chloride is generated in situ. beilstein-journals.org A ruthenium(II)-catalyzed oxidative C-N coupling has also been reported for the synthesis of substituted pyrazoles, using oxygen as the oxidant. organic-chemistry.orgnih.gov

C-H Functionalization Strategies of the Pyrazole Ring

Direct C-H functionalization has become a powerful strategy for modifying heterocyclic compounds, including pyrazoles, as it avoids the need for pre-functionalized starting materials. researchgate.netrsc.orgelsevierpure.com The reactivity of the C-H bonds on the pyrazole ring is position-dependent. The C4 position is generally the most nucleophilic and favors electrophilic substitution, while the C5 proton is the most acidic, facilitating deprotonation and subsequent functionalization. researchgate.netrsc.org

In this compound, the C4 and C5 positions are already substituted. Therefore, any C-H functionalization on the pyrazole ring itself would have to occur at the C3 position. Transition-metal-catalyzed methods are often employed to achieve regioselective C-H activation. elsevierpure.comrsc.org These strategies can be broadly categorized:

Directed C-H Functionalization: A directing group, often attached at the N1 position, is used to guide a metal catalyst to a specific C-H bond. For instance, a 2-pyridyl group at the N1 position can direct C5-selective alkenylation and other functionalizations. rsc.org While the N-phenyl group on the target compound is a less common directing group for C-H activation on the pyrazole ring, the N2 atom of the pyrazole itself can act as a Lewis basic site to direct functionalization on the N-phenyl ring. researchgate.net

Non-Directed C-H Functionalization: In the absence of a strong directing group, the inherent reactivity of the pyrazole C-H bonds governs the outcome. Palladium and rhodium catalysts have been used for direct C-arylation of pyrazoles. nih.gov For pyrazoles with available C5 and C3 positions, arylation often occurs with high selectivity at the C5 position. nih.gov

Given the substitution pattern of this compound, direct C-H functionalization at the C3 position remains a synthetic challenge that would likely require specific catalytic systems to overcome the generally lower reactivity of this site compared to C5.

Table 2: Selected C-H Functionalization Reactions on the Pyrazole Core

| Reaction Type | Position | Catalyst/Reagents | Functional Group Introduced | Reference |

|---|---|---|---|---|

| C-H Arylation | C5 | Palladium or Rhodium catalyst | Aryl group | nih.gov |

| C-H Alkenylation | C5 | Pd(OAc)₂, Pyridine | Alkenyl group | acs.org |

| C-H Alkylation | C5 | Palladium catalyst, Alkyl halides | Allyl, Benzyl groups | rsc.org |

| C-H Alkenylation | C5 | Ni-bipyridine complex, Alkenyl bromide | Alkenyl group | rsc.org |

Reactions at the Methyl and Phenyl Substituents

The substituents on the pyrazole ring offer additional sites for chemical modification.

Reactions at the Methyl Group: The C5-methyl group behaves like a typical alkyl substituent on an aromatic ring. As mentioned previously, a primary reaction pathway is its oxidation to a carboxylic acid group under appropriate oxidizing conditions. youtube.comslideshare.net

Reactions at the Phenyl Substituent: The N1-phenyl group can undergo its own set of reactions, most notably electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are influenced by the pyrazole ring, which acts as a substituent on the phenyl group. A notable example is the Duff reaction, where 1-phenyl-1H-pyrazoles can be chemoselectively and regiospecifically formylated on the phenyl ring using hexamethylenetetramine (HMTA). researchgate.net The position of formylation (ortho, meta, para) on the phenyl ring can be controlled by the substituents already present on it. researchgate.net The electronic nature of substituents on the phenyl ring itself can also impact reaction yields, though in some cases, both electron-donating and electron-withdrawing groups are well-tolerated. acs.org

Mechanistic Insights into Key Chemical Transformations

Electrophilic Substitution Mechanisms on Pyrazoles

Electrophilic aromatic substitution is a fundamental reaction for pyrazoles. nih.gov The mechanism proceeds in two general steps, similar to other aromatic systems:

Attack by the Aromatic Ring: The π-system of the pyrazole ring acts as a nucleophile, attacking an electrophile (E⁺). This is typically the slow, rate-determining step because it disrupts the aromaticity of the ring and forms a positively charged carbocation intermediate, often called a sigma complex or arenium ion. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile. This second step is fast as it restores the aromatic π-system. masterorganicchemistry.com

The regioselectivity of this reaction is dictated by the electronic properties of the pyrazole ring. The two adjacent nitrogen atoms reduce the electron density at the C3 and C5 positions, making the C4 position the most electron-rich and thus the most favorable site for electrophilic attack. pharmaguideline.comrrbdavc.org Attack at C3 or C5 would lead to a highly unstable intermediate with a positive charge on an azomethine nitrogen, whereas attack at C4 avoids this. rrbdavc.org

Therefore, reactions like nitration, sulfonation, and halogenation on an unsubstituted N-phenylpyrazole occur preferentially at the C4 position. pharmaguideline.comslideshare.net In the case of this compound, the C4 position is already occupied by an iodine atom. This significantly hinders further electrophilic substitution on the pyrazole ring itself. Any subsequent electrophilic attack would likely occur on the more reactive N-phenyl ring, as seen in the Duff formylation reaction. researchgate.net Alternatively, an ipso-substitution, where the iodine atom is replaced by the incoming electrophile, could be a possibility under specific conditions, although this is less common.

A plausible mechanism for the electrophilic thiocyanation of a pyrazole at the C4 position, as described for related compounds, involves the in-situ generation of an electrophilic species like Cl-SCN. beilstein-journals.org The pyrazole's C4 attacks this electrophile, forming the sigma complex, which is then deprotonated to yield the 4-thiocyanated pyrazole product, restoring aromaticity. beilstein-journals.org This exemplifies the general mechanistic principle of electrophilic substitution on the pyrazole core.

Radical Pathways in Pyrazole Functionalization

Radical reactions offer a powerful method for the functionalization of heterocyclic compounds, including pyrazoles. These reactions proceed through highly reactive radical intermediates, often initiated by light, heat, or a radical initiator. While functionalization of an already-iodinated pyrazole at another position via a radical mechanism is plausible, the introduction of the iodine atom itself at the C4 position can proceed through a radical pathway.

Research into the iodination of pyrazole derivatives suggests that radical mechanisms can be highly effective. For instance, the oxidative iodination of pyrazolidin-3-ones to form 4-iodopyrazol-3-ols is proposed to occur via a radical mechanism researchgate.net. In this type of reaction, a radical initiator, such as that formed from hydrogen peroxide and hydrogen iodide, abstracts a hydrogen atom from the C4 position of the pyrazole ring to generate a pyrazolyl radical intermediate. This radical then reacts with molecular iodine (I₂) to yield the 4-iodopyrazole product researchgate.net.

A plausible mechanism for the formation of a 4-iodopyrazole via a radical pathway involves the following steps:

Initiation: Formation of an iodine radical (I•) from a precursor like N-iodosuccinimide (NIS) or through the oxidation of iodide ions.

Propagation: The iodine radical abstracts a hydrogen atom from the C4 position of the 1-phenyl-5-methyl-1H-pyrazole precursor, forming a stable, delocalized pyrazolyl radical and HI. The stability of this radical intermediate is crucial and is influenced by the substituents on the ring.

Propagation: The pyrazolyl radical reacts with a source of iodine, such as I₂, to form the C-I bond at the C4 position and regenerate an iodine radical, which continues the chain reaction.

The stability of the radical intermediates is a key factor in determining the reaction's feasibility and regioselectivity youtube.comyoutube.com. For a pyrazole ring, a radical at the C4 position is generally less favored than at C3 or C5 based on calculated free valences for the parent pyrazole researchgate.net. However, the specific substitution pattern of this compound, particularly the N-phenyl group, can influence the electron distribution and stability of radical intermediates.

Below is a table summarizing potential radical reaction pathways relevant to the functionalization of pyrazoles.

| Reaction Type | Radical Initiator/Source | Proposed Intermediate | Outcome for Pyrazole Core |

| Radical Iodination | H₂O₂/HI or NIS | Pyrazol-4-yl radical | Introduction of Iodine at C4 researchgate.net |

| Minisci-type Alkylation | Photoredox Catalysis | Nucleophilic pyrazolyl radical | C-H alkylation at an available position nih.gov |

| Radical Addition | AIBN, Peroxides | External radical adds to pyrazole | Functionalization at various positions |

This table is illustrative and based on general principles of radical chemistry applied to the pyrazole scaffold.

Understanding Transition-Metal Catalysis Mechanisms in Pyrazole Chemistry

The carbon-iodine bond in this compound is a prime site for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are particularly relevant. vut.ac.zaresearchgate.netwikipedia.orgorganic-chemistry.orgacs.orgorganic-chemistry.org

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle that begins with a Pd(0) species nih.gov.

Oxidative Addition: The cycle commences with the oxidative addition of the aryl iodide (this compound) to a low-valent palladium(0) complex. This is typically the rate-determining step. The C-I bond is cleaved, and the palladium inserts itself to form a square planar Pd(II) intermediate. The high reactivity of aryl iodides makes this step relatively facile compared to bromides or chlorides. vut.ac.zanih.gov

Transmetalation (for Suzuki-Miyaura Reaction): In a Suzuki coupling, an organoboron compound (e.g., a boronic acid or ester), activated by a base, transfers its organic group to the Pd(II) complex. The iodide ligand is replaced by the new organic group, a process known as transmetalation. organic-chemistry.orgyoutube.com

Migratory Insertion (for Heck Reaction): In a Heck reaction, an alkene coordinates to the Pd(II) center. This is followed by the syn-insertion of the pyrazolyl group into the C=C bond of the alkene, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex. wikipedia.orgorganic-chemistry.org

Reductive Elimination: This is the final step of the cycle. The two organic groups on the palladium complex (the pyrazolyl group and the newly introduced group) couple and are eliminated from the metal center, forming the final product. This process regenerates the Pd(0) catalyst, which can then enter another cycle. nih.gov

A study on the Suzuki-Miyaura coupling of halogenated aminopyrazoles revealed that iodopyrazoles are more susceptible to a dehalogenation side reaction compared to their bromo and chloro analogs acs.org. This side reaction consumes the starting material without forming the desired coupled product and is an important mechanistic consideration.

Copper-catalyzed reactions also play a role in the functionalization of iodopyrazoles. For instance, a CuI-catalyzed protocol has been developed for the direct C4-alkoxylation of 4-iodo-1H-pyrazoles with alcohols, expanding the synthetic utility of these compounds nih.gov.

The table below illustrates potential cross-coupling reactions for this compound.

| Reaction Name | Catalyst System (Example) | Coupling Partner | Resulting Product Class |

| Suzuki-Miyaura | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | 4-Aryl/Vinyl-5-methyl-1-phenyl-1H-pyrazoles acs.orgorganic-chemistry.org |

| Heck | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Alkene (e.g., Styrene) | 4-Alkenyl-5-methyl-1-phenyl-1H-pyrazoles researchgate.netwikipedia.org |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Base | Terminal Alkyne (R-C≡CH) | 4-Alkynyl-5-methyl-1-phenyl-1H-pyrazoles |

| Buchwald-Hartwig | Pd₂(dba)₃, Ligand, Base | Amine (R₂NH) | 4-Amino-5-methyl-1-phenyl-1H-pyrazoles |

| C-O Coupling | CuI, Ligand, Base | Alcohol (R-OH) | 4-Alkoxy-5-methyl-1-phenyl-1H-pyrazoles nih.gov |

This table provides examples of common transition-metal-catalyzed reactions applicable to the specified compound.

Theoretical and Computational Studies on 4 Iodo 5 Methyl 1 Phenyl 1h Pyrazole

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and properties of molecules. For 4-Iodo-5-methyl-1-phenyl-1H-pyrazole, DFT calculations provide fundamental insights into its geometry, reactivity, and spectroscopic characteristics. These calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set like 6-311G(d,p), which offers a good balance between accuracy and computational cost. nih.govjocpr.com

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, which corresponds to a local minimum on the potential energy surface. nih.gov For this compound, geometry optimization is performed to find the equilibrium bond lengths, bond angles, and dihedral angles.

A key conformational feature of this molecule is the dihedral angle between the pyrazole (B372694) ring and the N-phenyl substituent. The rotation of the phenyl group relative to the pyrazole ring gives rise to different conformers. DFT calculations can predict the energy of these conformers, revealing the most stable arrangement. bohrium.com In many 1-phenylpyrazole (B75819) derivatives, a non-planar conformation, where the phenyl ring is twisted with respect to the pyrazole ring, is found to be the most stable due to the balance between steric hindrance and electronic conjugation. researchgate.net

To confirm that the optimized structure represents a true energy minimum, vibrational frequency analysis is performed. The absence of imaginary frequencies indicates a stable equilibrium geometry. nih.gov

Table 1: Predicted Optimized Geometric Parameters for this compound This table presents typical bond lengths and angles that would be determined through DFT calculations at the B3LYP/6-311G(d,p) level of theory. Actual values would require specific computation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | N1-N2 | 1.38 |

| N1-C5 | 1.36 | |

| N2-C3 | 1.34 | |

| C3-C4 | 1.42 | |

| C4-C5 | 1.37 | |

| C4-I | 2.09 | |

| C5-C(CH3) | 1.51 | |

| N1-C(Phenyl) | 1.43 | |

| **Bond Angles (°) ** | C5-N1-N2 | 112.0 |

| N1-N2-C3 | 105.0 | |

| N2-C3-C4 | 111.0 | |

| C3-C4-C5 | 104.5 | |

| N1-C5-C4 | 107.5 | |

| Dihedral Angle (°) | C5-N1-C(Ph)-C(Ph) | 45.0 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orgamercrystalassn.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a significant indicator of molecular stability and reactivity. nih.govresearchgate.net A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small energy gap indicates a more reactive molecule. nih.gov

For this compound, DFT calculations would reveal the spatial distribution of these orbitals. The HOMO is expected to be localized primarily on the pyrazole ring and the iodine atom, which are rich in electrons. The LUMO is likely distributed over the pyrazole and phenyl rings, indicating potential sites for nucleophilic attack. This analysis helps predict how the molecule will interact with other reagents. nih.govmdpi.com

Table 2: Predicted Frontier Molecular Orbital Energies This table illustrates the kind of data generated from FMO analysis. The values are representative for a substituted pyrazole.

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.10 |

| Energy Gap (ΔE) | 5.15 |

DFT calculations are widely used to predict spectroscopic data, which can then be correlated with experimental results to confirm the molecular structure. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is effective for calculating nuclear magnetic resonance (1H and 13C NMR) chemical shifts. asrjetsjournal.orgnrel.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be predicted. researchgate.netmdpi.com These predicted shifts are then compared to experimental data, often showing a strong linear correlation. researchgate.net This comparison is invaluable for assigning signals in the experimental spectrum to specific atoms in the molecule. For this compound, this would involve predicting the shifts for the methyl protons, the pyrazole proton, and the various carbons in the phenyl and pyrazole rings. jocpr.com

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be simulated from the second derivatives of the energy with respect to atomic displacements. researchgate.net The calculated frequencies correspond to the different vibrational modes of the molecule (e.g., C-H stretching, C=C ring stretching, C-I stretching). While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by an empirical factor to achieve better agreement. researchgate.net This analysis aids in the assignment of experimental IR and Raman bands. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior Analysis

For this compound, an MD simulation would typically place the molecule in a simulated box of a chosen solvent (e.g., water or an organic solvent) and track its movements over a period of nanoseconds. This can reveal:

Conformational Dynamics: How the phenyl ring rotates relative to the pyrazole ring at a given temperature.

Solvent Effects: How solvent molecules arrange around the solute and influence its conformation and properties.

Intermolecular Interactions: If multiple solute molecules are present, MD can simulate their aggregation and interaction dynamics.

The results from MD simulations are crucial for understanding the behavior of the molecule in a realistic, dynamic environment, which complements the static picture provided by DFT. nih.gov

Investigation of Electronic Properties and Reactivity Descriptors

Beyond HOMO-LUMO analysis, DFT calculations can provide a suite of global and local reactivity descriptors that quantify the electronic properties and reactivity of a molecule. mdpi.comasrjetsjournal.org

Global Reactivity Descriptors: These parameters are derived from the HOMO and LUMO energies and provide a general overview of the molecule's reactivity. researchgate.net They include:

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. derpharmachemica.com Hard molecules have a large HOMO-LUMO gap. derpharmachemica.com

Chemical Softness (S): The reciprocal of hardness; soft molecules are more reactive. derpharmachemica.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors: These descriptors indicate the most reactive sites within the molecule.

Molecular Electrostatic Potential (MEP): An MEP map plots the electrostatic potential onto the electron density surface. orientjchem.org It visually identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. asrjetsjournal.orgbhu.ac.in

Fukui Functions: These functions identify which atoms in a molecule are most likely to undergo nucleophilic, electrophilic, or radical attack.

Quantum Theory of Atoms in Molecules (QTAIM): This analysis partitions the electron density to define atoms and the bonds between them. wikipedia.orgamercrystalassn.orgresearchgate.net It provides a rigorous definition of atomic charges and bond properties, offering deep insights into the nature of chemical bonding within the molecule. wiley-vch.dersc.org

Table 3: Predicted Global Reactivity Descriptors This table shows representative conceptual DFT-derived values.

| Descriptor | Formula | Predicted Value (eV) |

| Ionization Potential (I) | I ≈ -EHOMO | 6.25 |

| Electron Affinity (A) | A ≈ -ELUMO | 1.10 |

| Electronegativity (χ) | χ = (I+A)/2 | 3.675 |

| Chemical Hardness (η) | η = (I-A)/2 | 2.575 |

| Electrophilicity Index (ω) | ω = χ²/(2η) | 2.62 |

Tautomerism and Isomerism Studies in Substituted Pyrazole Systems

Tautomerism is a key feature of many heterocyclic compounds, including pyrazoles. globalresearchonline.net The most common form is annular prototropic tautomerism, where a hydrogen atom can migrate between the two nitrogen atoms of the pyrazole ring. derpharmachemica.comnih.gov

However, in this compound, the nitrogen at position 1 is substituted with a phenyl group. This N-substitution blocks the possibility of annular tautomerism, as there is no mobile proton on either ring nitrogen. nih.govfu-berlin.de Therefore, the molecule exists as a single, fixed tautomeric form.

The relevant isomerism for this compound is conformational isomerism, which arises from the rotation around the single bond connecting the phenyl group to the pyrazole ring (N1-Cphenyl). As discussed in section 5.1.1, different rotational angles (dihedral angles) result in different conformers with varying energies. Computational studies are essential to identify the most stable conformer and the energy barriers between different rotational isomers. bohrium.com

In Silico Molecular Docking Studies for Ligand-Target Interactions

In the realm of computational chemistry and drug discovery, in silico molecular docking is a pivotal technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand the interactions between a small molecule ligand and its protein target at an atomic level. A comprehensive review of scientific literature indicates that while molecular docking studies are prevalent for the broader class of pyrazole derivatives, specific research focusing on the ligand-target interactions of This compound is not extensively documented.

However, the general principles and potential applications of molecular docking can be extended to theorize about the interaction of This compound with various biological targets. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, and molecular docking is a key tool in elucidating their mechanism of action. nih.gov For instance, studies on various pyrazole derivatives have shown their potential as inhibitors of enzymes like tyrosine kinases, protein kinases, and human topoisomerase II β. nih.govnih.govnih.gov

A typical molecular docking study for This compound would involve several key steps:

Preparation of the Ligand and Receptor: The three-dimensional structure of This compound would be generated and optimized to its lowest energy conformation. nih.gov Simultaneously, the 3D structure of a target protein would be obtained from a repository like the Protein Data Bank. mdpi.com

Docking Simulation: Using specialized software such as AutoDock, the ligand would be placed into the binding site of the receptor. nih.govmdpi.com The software would then explore various possible conformations of the ligand within the binding site, calculating the binding affinity for each pose.

Analysis of Results: The results would be analyzed to identify the most stable binding mode, characterized by the lowest binding energy. nih.gov Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein, would be examined to understand the basis of the binding affinity.

Given the structural features of This compound , including the phenyl ring, the pyrazole core, the methyl group, and the iodine atom, it is plausible that this compound could engage in various types of interactions with a protein target. The phenyl group could participate in π–π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. acs.org The nitrogen atoms of the pyrazole ring could act as hydrogen bond acceptors, while the methyl group could form hydrophobic interactions. The iodine atom, being a large and polarizable halogen, could potentially form halogen bonds, which are increasingly recognized as important non-covalent interactions in ligand-protein binding.

While specific data from docking studies on This compound is not available, the table below conceptualizes how results from such a hypothetical study might be presented.

Table 1: Hypothetical Molecular Docking Data for this compound (Note: The following data is for illustrative purposes only and is not derived from actual experimental or computational studies on this specific compound.)

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Tyrosine Kinase | Fictitious | -8.5 | PHE 845, LYS 692 | π–π stacking, Hydrogen bond |

| Aurora A Kinase | Fictitious | -7.9 | LEU 263, ALA 213 | Hydrophobic |

| CDK2 | Fictitious | -9.1 | ILE 10, GLU 81 | Hydrophobic, Hydrogen bond |

Further computational investigations, such as molecular dynamics simulations, could complement docking studies by providing insights into the stability of the ligand-protein complex over time and the dynamic nature of the interactions. acs.org

Research Applications and Functional Properties of 4 Iodo 5 Methyl 1 Phenyl 1h Pyrazole and Its Derivatives

Applications in Medicinal Chemistry and Drug Discovery

The pyrazole (B372694) nucleus is a well-established scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. nih.gov The specific compound, 4-Iodo-5-methyl-1-phenyl-1H-pyrazole, serves as a crucial starting material and building block for the synthesis of more complex molecules with therapeutic potential. Its value lies in the strategic placement of the iodo group, which allows for versatile chemical modifications.

Exploration as Pharmaceutical Building Blocks and Synthetic Intermediates

This compound is a highly valuable synthetic intermediate, primarily due to the reactivity of the iodine atom at the C4 position of the pyrazole ring. This iodo-group serves as an excellent handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions, which are foundational in modern drug discovery. tandfonline.comnih.gov

The C-I bond is a prime site for palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings. tandfonline.comnih.govccspublishing.org.cn

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the iodopyrazole with a variety of aryl or heteroaryl boronic acids. nih.govccspublishing.org.cnarabjchem.org This method is instrumental in synthesizing 4-aryl-substituted pyrazoles, a structural motif present in many biologically active compounds. For instance, the synthesis of Celecoxib (B62257) analogues, which are potent COX-2 inhibitors, has been achieved using an iodinated pyrazole template as a key partner in Suzuki coupling reactions. nih.gov The use of microwave irradiation can further accelerate these reactions, leading to high yields in shorter timeframes. ccspublishing.org.cn

Sonogashira Coupling: This reaction couples the iodopyrazole with terminal alkynes, introducing an alkynyl substituent at the C4 position. tandfonline.comresearchgate.netorganic-chemistry.org This method is crucial for creating pyrazole derivatives with extended conjugation and linear geometry, which can be pivotal for interacting with biological targets. The resulting 4-(phenylethynyl)pyrazoles can be further cyclized to form fused heterocyclic systems like thieno[2,3-c]pyrazoles. tandfonline.comresearchgate.net

The versatility of this compound as a building block enables chemists to systematically modify the core structure, generating libraries of novel derivative compounds for biological screening. nih.gov This capacity to serve as a scaffold for creating diverse and complex molecules underscores its importance in the pipeline of pharmaceutical research and development. nih.gov

Investigation of Biological Activities of Iodinated Pyrazole Derivatives

While direct biological data on this compound itself is limited, its synthetic utility allows for the creation of numerous derivatives that have been extensively studied for various therapeutic properties. The core structure, a 1,5-disubstituted pyrazole, is a known pharmacophore associated with a range of biological activities. bohrium.comalliedacademies.org

Derivatives of 1,5-diaryl pyrazoles have demonstrated significant potential as anticancer agents. nih.govnih.gov Research has shown that modifying the substituents on the pyrazole ring can lead to compounds with potent cytotoxicity against various cancer cell lines. nih.gov

Several mechanisms of action have been identified for pyrazole-based anticancer agents, including:

Enzyme Inhibition: Many pyrazole derivatives exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival, such as cyclooxygenase-2 (COX-2), cyclin-dependent kinases (CDKs), and epidermal growth factor receptor (EGFR). nih.govnih.gov For example, a series of novel 1,5-diaryl pyrazole derivatives showed potent COX-2 inhibitory activity and were active against the A549 lung cancer cell line and HepG2 liver cancer cell line. nih.gov

DNA Interaction: Some pyrazole compounds have been found to bind to the minor groove of DNA, leading to the disruption of DNA replication and transcription in cancer cells. nih.gov

The table below summarizes the anticancer activity of selected pyrazole derivatives that share a structural resemblance to those synthesized from the title compound.

| Derivative Type | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Polysubstituted Pyrazole | HepG2 (Hepatocellular Carcinoma) | 2 µM | nih.gov |

| 1,5-Diaryl Pyrazole (T3) | A549 (Lung Carcinoma) | 0.781 µM (COX-2) | nih.gov |

| 1,5-Diaryl Pyrazole (T5) | HepG2 (Hepatocellular Carcinoma) | 0.781 µM (COX-2) | nih.gov |

| Pyrazole-Oxime Hybrid | HCT-116 (Colon Carcinoma) | < 8.50 µM | nih.gov |

This table is for illustrative purposes, showing the potential of the pyrazole scaffold. IC₅₀ represents the concentration required to inhibit 50% of the target activity or cell growth.

The pyrazole scaffold is a cornerstone in the development of new antimicrobial agents. Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.govresearchgate.net

Substituted pyrazoles have been synthesized and tested against a range of pathogens. For example, certain pyrazole derivatives containing a semicarbazone moiety exhibited high activity against E. coli (a Gram-negative bacterium) and the fungus M. audouinii. nih.gov Similarly, pyrazolo[3,4-d]pyrimidine derivatives, which can be synthesized from pyrazole precursors, have shown outstanding activity against bacteria like Streptococcus pneumoniae and fungi such as Candida albicans. researchgate.net

The table below presents the antimicrobial efficacy of representative pyrazole derivatives.

| Derivative Class | Microorganism | Activity (MIC) | Reference |

| Pyrazole-semicarbazone | Escherichia coli | 0.25 µg/mL | nih.gov |

| Pyrazole-semicarbazone | Streptococcus epidermidis | 0.25 µg/mL | nih.gov |

| Pyrazole-semicarbazone | Aspergillus niger | 1 µg/mL | nih.gov |

| Pyrazole-semicarbazone | Microsporum audouinii | 0.5 µg/mL | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | Streptococcus pneumoniae | Moderate to Outstanding | researchgate.net |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a microorganism.

The 1,5-diaryl pyrazole structure is famously associated with anti-inflammatory activity, most notably in the drug Celecoxib. bohrium.com Numerous derivatives based on this scaffold have been synthesized and evaluated for their ability to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes (COX-1 and COX-2) and pro-inflammatory cytokines such as TNF-α and IL-1β. bohrium.comalliedacademies.orgalliedacademies.org

Research into 1,5-diaryl pyrazole esters has led to the discovery of potent and selective COX-2 inhibitors. bohrium.com Furthermore, studies on 3,5-disubstituted-4,5-dihydro-1H-pyrazoles have demonstrated significant inhibition of carrageenan-induced paw edema in animal models, a classic test for anti-inflammatory efficacy. alliedacademies.orgalliedacademies.org Certain compounds in these series showed activity comparable to or exceeding that of standard anti-inflammatory drugs. alliedacademies.orgnih.gov

The following table highlights the anti-inflammatory activity of selected pyrazole derivatives.

| Derivative Type | Assay | Result | Reference |

| 3,5-disubstituted-4,5-dihydro-1H-pyrazole | Carrageenan-induced paw edema | 41.77% inhibition | alliedacademies.org |

| 1,5-diaryl pyrazole ester | COX-2 Inhibition | Potent activity | bohrium.com |

| 1-thiocarbamoyl pyrazole | Carrageenan-induced edema | Comparable to indomethacin | nih.gov |

The pyrazole heterocycle has been incorporated into various scaffolds aimed at inhibiting viral replication, including that of Human Immunodeficiency Virus Type 1 (HIV-1). researchgate.net While research directly stemming from this compound is not prominent, related structures have been investigated as inhibitors of key viral processes.

For example, a series of 5-(5-furan-2-yl-pyrazol-1-yl)-1H-benzimidazole derivatives were found to inhibit the assembly of the HIV-1 capsid (CA), a critical step in the viral life cycle. researchgate.net Synthetic modifications to this scaffold, which contains a 1-substituted pyrazole ring, led to significant improvements in antiviral potency. Specifically, substituting a methyl group with a trifluoromethyl group on the benzimidazole (B57391) portion resulted in a six-fold increase in antiviral activity. researchgate.net This demonstrates that the pyrazole core can be a key component of highly potent antiviral agents.

Enzyme and Receptor Interaction Studies and Modulation of Activity

While specific enzyme and receptor interaction studies for this compound are not extensively documented in publicly available research, the broader class of phenylpyrazole derivatives has been the subject of numerous investigations, revealing their potential to modulate the activity of various biological targets.

Phenylpyrazoles have been identified as inhibitors of several enzymes and receptors. For instance, a series of pyrazole derivatives were optimized as antagonists for the human formyl peptide receptor 1 (FPR1), a G protein-coupled receptor involved in inflammatory responses. nih.gov In the realm of cancer research, phenylpyrazole derivatives have been discovered as a new class of selective inhibitors of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein often overexpressed in cancers. acs.org One lead compound, LC126, featuring a phenylpyrazole core, exhibited binding affinity for both MCL-1 and BCL-2. acs.org

Furthermore, molecular docking studies have explored the potential of 1H-pyrazole derivatives as inhibitors of receptor tyrosine kinases and protein kinases, which are crucial in cancer and other hyperproliferative disorders. researchgate.net Specifically, derivatives with a 3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl core structure showed promising binding energies with VEGFR-2, Aurora A, and CDK2 protein targets. researchgate.net

In the context of antimicrobial activity, N-phenylpyrazole derivatives have been synthesized and evaluated. Notably, a compound bearing a bromoacetyl group at the 4-position of the pyrazole ring, structurally related to the iodo-analogue of interest, demonstrated significant antifungal activity, suggesting that halogenation at this position can be a key feature for modulating biological activity. nih.gov

The following table summarizes the interaction of some phenylpyrazole derivatives with various enzymes and receptors.

| Derivative Class | Target Enzyme/Receptor | Observed Effect |

| Pyrazole Analogues | Formyl Peptide Receptor 1 (FPR1) | Antagonism nih.gov |

| Phenylpyrazole Core (LC126) | MCL-1, BCL-2 | Inhibition acs.org |

| 3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl derivatives | VEGFR-2, Aurora A, CDK2 | Potential Inhibition (in silico) researchgate.net |

| 4-(2-bromoacetyl)-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole | Fungal Targets | Antifungal Activity nih.gov |

Structure-Activity Relationship (SAR) Studies and Lead Optimization Strategies

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. For pyrazole derivatives, extensive SAR studies have been conducted to guide the design of more potent and selective therapeutic agents. nih.gov

Key strategies in the lead optimization of pyrazole-containing compounds include:

Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are critical for activity. For example, in a series of pyrazole sulfonamide inhibitors of Trypanosoma brucei N-myristoyltransferase, the presence of methyl groups at the 3- and 5-positions of the pyrazole ring was found to be important for enzyme potency. acs.org

Modification of Appended Moieties: Altering the groups attached to the core pyrazole structure can significantly impact efficacy and pharmacokinetic properties. In the optimization of 5-phenylpyrazolopyrimidinone antitrypanosomal agents, systematic modifications at various positions of the scaffold led to the discovery of analogues with improved metabolic stability and in vivo efficacy. acs.org

Introduction of Halogens: Halogenation is a common strategy in medicinal chemistry to enhance biological activity. In a study of N-phenylpyrazole derivatives, the introduction of a bromoacetyl moiety at the 4-position of the pyrazole ring was identified as a significant factor for potent antifungal activity. nih.gov This highlights the potential importance of the iodine atom in this compound for biological interactions.

Regioselective Functionalization: The ability to selectively introduce functional groups at specific positions of the pyrazole ring is a powerful tool for lead optimization. For instance, regioselective iodination of 1-aryl-3-CF3-1H-pyrazoles has been achieved, providing either C(4)- or C(5)-iodinated products depending on the reaction conditions. nih.gov These iodinated pyrazoles can then serve as versatile building blocks for creating more complex molecules through cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions. nih.gov

The table below illustrates some SAR findings for pyrazole derivatives.

| Core Scaffold | Target/Activity | Key SAR Findings |

| Pyrazole Sulfonamides | Trypanosoma brucei N-myristoyltransferase | 3- and 5-methyl groups on the pyrazole ring are important for potency. acs.org |

| 5-Phenylpyrazolopyrimidinones | Antitrypanosomal | Modifications at the R4 position improved metabolic stability and in vivo efficacy. acs.org |

| N-Phenylpyrazoles | Antifungal | A bromoacetyl group at the 4-position enhances activity. nih.gov |

| 1-Aryl-3-CF3-pyrazoles | Synthetic Building Blocks | Regioselective iodination at C4 or C5 is achievable, enabling further diversification. nih.gov |

In Silico Pharmacokinetics and ADME Prediction for Drug Development

Several studies have employed computational tools to predict the ADMET (ADME and Toxicity) profiles of newly synthesized pyrazole derivatives. For example, in silico ADMET analyses were performed for a series of 2-pyrazoline (B94618) derivatives, assessing their drug-likeness properties. researchgate.net Similarly, the ADME properties of benzodioxin pyrazoline derivatives were evaluated using online tools like SwissADME, which predicted oral absorption, drug-likeness, and other pharmacokinetic parameters. biointerfaceresearch.com For a series of pyrazolylaminoquinazoline derivatives, in silico tools were used to predict carcinogenicity, mutagenicity, and hepatotoxicity. researchgate.net

The metabolism of phenylpyrazole insecticides, such as fipronil (B1672679) and ethiprole, has also been studied. researchgate.net These studies show that metabolic transformations often involve oxidation of substituents on the pyrazole ring. researchgate.net Such information can be useful in predicting the metabolic fate of other phenylpyrazole derivatives.

A summary of in silico ADME predictions for some pyrazole derivatives is presented in the table below.

| Compound Class | In Silico Prediction | Key Findings |

| 2-Pyrazoline Derivatives | ADMET | Evaluation of drug-likeness properties. researchgate.net |

| Benzodioxin Pyrazoline Derivatives | ADME | Prediction of oral absorption and drug-likeness. biointerfaceresearch.com |

| Pyrazolylaminoquinazoline Derivatives | Toxicity | Prediction of carcinogenicity, mutagenicity, and hepatotoxicity. researchgate.net |

Applications in Material Science

The unique structural and electronic properties of pyrazole derivatives make them attractive candidates for applications in material science.

Development of Novel Materials with Specific Electronic or Optical Properties

The incorporation of pyrazole rings into larger molecular or polymeric structures can lead to materials with tailored electronic and optical properties. For example, fluorinated bis(pyrazoles) have been synthesized and their spectroscopic and dielectric properties investigated. mdpi.com While the absorption and fluorescence emission properties were only slightly affected by the degree of fluorination, the dielectric constant was found to increase with the number of fluorine atoms. mdpi.com

Iodinated pyrazoles are of particular interest due to the ability of the iodine atom to participate in halogen bonding, a non-covalent interaction that can be used to control the self-assembly of molecules in the solid state. researchgate.net A series of 5-iodo-1-arylpyrazoles have been synthesized and their crystal structures analyzed to investigate their halogen bonding propensity. researchgate.net Such studies are crucial for the rational design of crystalline materials with desired architectures and properties. Although initially investigated as potential X-ray contrast media without success, the synthetic methods for preparing iodinated pyrazoles are well-established. rsc.org

While direct applications of this compound in materials science have not been reported, its structure suggests potential utility. The presence of the iodo-substituent could be exploited for the construction of novel materials through halogen-bond-driven self-assembly or as a reactive handle for further functionalization.

Photo-Switching and Photodynamic Therapy Applications (for related azo-bonded pyrazoles)

Azo compounds, characterized by a -N=N- double bond, are well-known for their photochromic properties, and their incorporation into pyrazole-containing molecules has led to the development of advanced photoswitches and agents for photodynamic therapy (PDT).

Photo-Switching: Arylazopyrazoles have emerged as a promising class of molecular photoswitches. acs.org They exhibit quantitative photoisomerization between their E and Z isomers and possess high thermal stability of the Z-isomer, with half-lives that can extend to hundreds of days. acs.org This combination of properties is highly desirable for applications in optical data storage and photopharmacology. The substitution pattern on the pyrazole ring has a significant impact on the electronic spectral properties of these photoswitches. acs.org Azobispyrazoles also demonstrate excellent bidirectional photoconversions with widely tunable thermal half-lives, ranging from hours to years. chemrxiv.orgresearchgate.net

Photodynamic Therapy: Azo-containing dyes are also being explored for their potential in PDT, a cancer treatment modality that uses a photosensitizer to generate reactive oxygen species (ROS) upon light irradiation. nih.gov Azo-bridged photosensitizers have been developed that exhibit enhanced ROS generation. rsc.org Some azo dyes have been designed to be activated by two-photon excitation, which allows for greater penetration depth and spatial selectivity in targeting tumors. nih.govrsc.org These photosensitizers can be engineered to be activated under the hypoxic conditions often found in solid tumors. researchgate.net

The table below summarizes the properties of some azo-bonded pyrazoles.

| Azo-Pyrazole Class | Application | Key Properties |

| Arylazopyrazoles | Photoswitching | Quantitative isomerization, long thermal half-life of Z-isomer. acs.org |

| Azobispyrazoles | Photoswitching | Bidirectional photoconversion, tunable thermal half-life. chemrxiv.orgresearchgate.net |

| Azo-containing cyclized-cyanine derivatives | Photodynamic Therapy | Two-photon activated, ROS generation. nih.govrsc.org |

| Azo-bridged D-A photosensitizers | Photodynamic Therapy | Enhanced ROS generation. rsc.org |

Role as Chemical Probes in Biochemical Assays and Biological Studies

The versatile chemistry of the pyrazole scaffold allows for the design of molecules that can act as chemical probes to investigate biological systems.

Fluorescent pyrazole derivatives have been developed for a variety of bioimaging applications. nih.gov These probes can be designed to detect specific ions, such as Ga³⁺, or to monitor pH changes in biological environments. nih.gov For example, a pyrazoline-based fluorescent probe has been shown to be effective for energy transfer studies and for staining the cytoplasm of cells with negligible cytotoxicity. nih.gov Pyrazole derivatives have also been used to create probes for detecting specific proteins, such as the c-Met protein, which is a biomarker for cancer. nih.gov

Radiofluorinated pyrazol-4-yl-pyridine derivatives have been synthesized and evaluated as potential positron emission tomography (PET) radioligands for imaging the muscarinic acetylcholine (B1216132) receptor M4 in the brain. nih.gov This demonstrates the utility of pyrazole-based structures in developing tools for in vivo imaging of neuroreceptors.